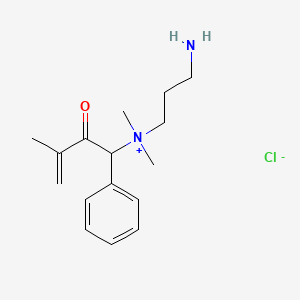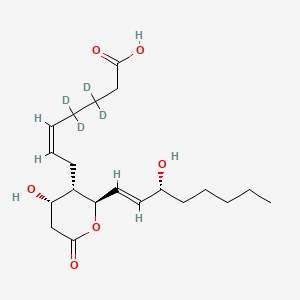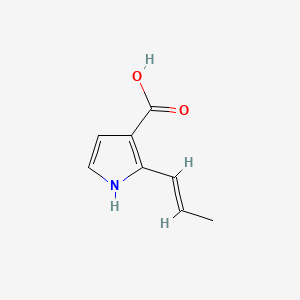![molecular formula C13H18ClNO4 B571139 3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride CAS No. 58952-79-7](/img/new.no-structure.jpg)
3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate Hydrochloride is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate Hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the core benzenemethanol structure, followed by the introduction of the hydroxy and methylamino groups. The final step involves acetylation and conversion to the hydrochloride salt.
-
Step 1: Preparation of Benzenemethanol Core
Reactants: Benzaldehyde and methylamine.
Conditions: Catalytic hydrogenation in the presence of a palladium catalyst.
Product: α-[(Methylamino)methyl]benzenemethanol.
-
Step 2: Hydroxylation
Reactants: α-[(Methylamino)methyl]benzenemethanol and a hydroxylating agent such as hydrogen peroxide.
Conditions: Acidic medium, typically using sulfuric acid.
Product: 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol.
-
Step 3: Acetylation and Hydrochloride Formation
Reactants: 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol and acetic anhydride.
Conditions: Basic medium, often using sodium acetate.
Product: 3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate.
Final Step: Conversion to hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetate group, converting it back to the hydroxy form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 3-oxo-α-[(methylamino)methyl]benzenemethanol.
Reduction: Formation of 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.
Medicine:
- Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter activity.
- Studied for its potential use in drug delivery systems due to its ability to cross biological membranes.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological receptors and enzymes. The hydroxy and methylamino groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The acetate group can be hydrolyzed in vivo, releasing the active form of the compound.
Molecular Targets and Pathways:
Neurotransmitter Receptors: Modulates the activity of receptors such as serotonin and dopamine receptors.
Enzymes: Inhibits or activates specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
3-Hydroxy-α-[(methylamino)methyl]benzenemethanol: Lacks the acetate group, resulting in different reactivity and biological activity.
α-[(Methylamino)methyl]benzenemethanol: Lacks the hydroxy group, affecting its hydrogen bonding capability and overall reactivity.
Uniqueness: 3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate Hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
58952-79-7 |
|---|---|
Molecular Formula |
C13H18ClNO4 |
Molecular Weight |
287.74 |
IUPAC Name |
[3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1 |
InChI Key |
JSMUTRORLWWTKB-ZOWNYOTGSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl |
Synonyms |
(R)-3-(1-Acetoxy-2-(methylamino)ethyl)phenyl Acetate Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


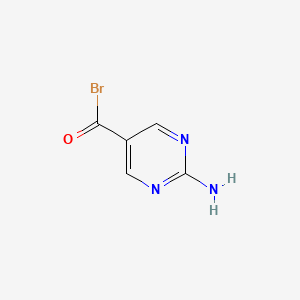
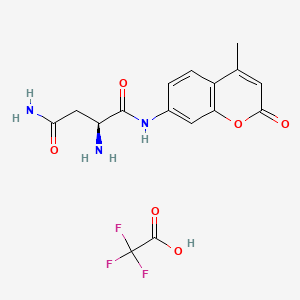

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)
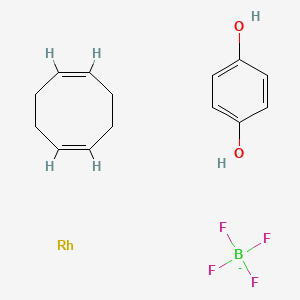
![3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol](/img/structure/B571074.png)
